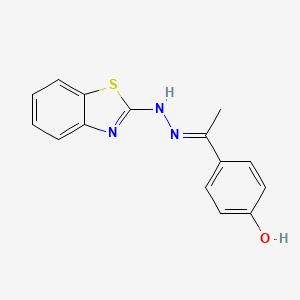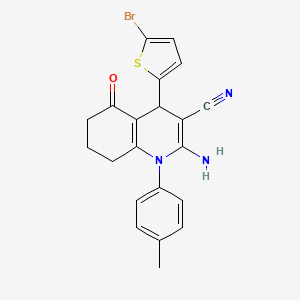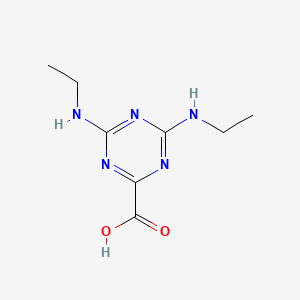
1-(4-Hydroxyphenyl)-1-ethanone 1-(1,3-benzothiazol-2-yl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxyphenyl)-1-ethanone 1-(1,3-benzothiazol-2-yl)hydrazone is a synthetic organic compound that combines a hydroxyphenyl group with a benzothiazole moiety through a hydrazone linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxyphenyl)-1-ethanone 1-(1,3-benzothiazol-2-yl)hydrazone typically involves the condensation of 1-(4-hydroxyphenyl)-1-ethanone with 1,3-benzothiazol-2-ylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
1-(4-Hydroxyphenyl)-1-ethanone+1,3-Benzothiazol-2-ylhydrazine→1-(4-Hydroxyphenyl)-1-ethanone 1-(1,3-benzothiazol-2-yl)hydrazone
The reaction is catalyzed by an acid, such as hydrochloric acid or acetic acid, to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would enhance the efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Hydroxyphenyl)-1-ethanone 1-(1,3-benzothiazol-2-yl)hydrazone can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The hydrazone linkage can be reduced to form corresponding amines.
Substitution: The benzothiazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
1-(4-Hydroxyphenyl)-1-ethanone 1-(1,3-benzothiazol-2-yl)hydrazone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and anticancer activities due to the presence of the benzothiazole moiety.
Medicine: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.
Industry: Utilized in the development of fluorescent probes for analytical applications.
Mecanismo De Acción
The mechanism of action of 1-(4-Hydroxyphenyl)-1-ethanone 1-(1,3-benzothiazol-2-yl)hydrazone involves its interaction with biological targets such as enzymes or receptors. The benzothiazole moiety can intercalate with DNA, inhibiting the replication process, while the hydroxyphenyl group can participate in hydrogen bonding with active site residues of enzymes, leading to inhibition of their activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Hydroxyphenyl)-1-ethanone 1-(1,3-benzothiazol-2-yl)hydrazone: Unique due to the combination of hydroxyphenyl and benzothiazole moieties.
2-(4-Hydroxyphenyl)-1,3-benzothiazole: Lacks the hydrazone linkage, affecting its reactivity and biological activity.
1-(4-Hydroxyphenyl)-1-ethanone 1-(2-pyridyl)hydrazone: Contains a pyridine ring instead of benzothiazole, altering its chemical properties and applications.
Uniqueness
This compound is unique due to its specific structural features that confer distinct chemical reactivity and biological activity. The presence of both hydroxyphenyl and benzothiazole groups allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C15H13N3OS |
|---|---|
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
4-[(E)-N-(1,3-benzothiazol-2-ylamino)-C-methylcarbonimidoyl]phenol |
InChI |
InChI=1S/C15H13N3OS/c1-10(11-6-8-12(19)9-7-11)17-18-15-16-13-4-2-3-5-14(13)20-15/h2-9,19H,1H3,(H,16,18)/b17-10+ |
Clave InChI |
MSOOMDMMNLZNFZ-LICLKQGHSA-N |
SMILES isomérico |
C/C(=N\NC1=NC2=CC=CC=C2S1)/C3=CC=C(C=C3)O |
SMILES canónico |
CC(=NNC1=NC2=CC=CC=C2S1)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-Methoxy-benzylidene)-[6-(4-methoxy-phenyl)-2,3-dihydro-imidazo[2,1-b]thiazol-5-yl]-amine](/img/structure/B11539481.png)
![N-cyclohexyl-2-[(6-{[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11539489.png)
![N-({N'-[(E)-(4-Chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B11539492.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazide](/img/structure/B11539507.png)
![Ethyl 3-acetyl-4-[4-(acetyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B11539512.png)
![1,3-dioxo-N-{3-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2-{4-[(Z)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11539514.png)

![4-{[(Z)-(3-chloro-4-methoxyphenyl)methylidene]amino}-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11539527.png)

![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11539545.png)
![5-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile](/img/structure/B11539548.png)
![N-(2-Morpholin-4-yl-ethyl)-N',N''-diphenyl-[1,3,5]triazine-2,4,6-triamine](/img/structure/B11539564.png)
![4-[(E)-(2-{(2E)-3-[4-(diethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11539566.png)
